molecular formula C15H13ClFN3OS B5715422 N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide

N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide

Cat. No. B5715422
M. Wt: 337.8 g/mol
InChI Key: WFVVGAIQERIIRY-UHFFFAOYSA-N
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Description

N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide is a chemical compound that has shown potential in scientific research. This compound is also known as CFTRinh-172 and has been studied extensively for its role in treating cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

Mechanism of Action

The mechanism of action of N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide involves the inhibition of the CFTR protein. This protein is responsible for regulating the transport of ions across cell membranes, and its dysfunction is a hallmark of cystic fibrosis. By inhibiting the activity of CFTR, N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide can help to improve lung function in individuals with cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide have been extensively studied. It has been shown to increase the hydration of the airway surface liquid, which can help to improve lung function in individuals with cystic fibrosis. It has also been shown to inhibit the activity of the CFTR protein, which is responsible for regulating the transport of ions across cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide in lab experiments is its ability to inhibit the activity of the CFTR protein. This makes it a useful tool for studying the role of CFTR in various cellular processes. One limitation of using N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide is that it may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide. One area of interest is in developing more potent and selective inhibitors of CFTR that could be used to treat cystic fibrosis. Another area of interest is in studying the role of CFTR in other cellular processes, such as cell proliferation and apoptosis. Finally, there is interest in studying the off-target effects of N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide on other ion channels, which could provide insight into its mechanism of action.

Synthesis Methods

The synthesis of N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide involves several steps. The first step involves the reaction of 3-chloro-4-fluoroaniline with carbon disulfide to form 3-chloro-4-fluorophenyl isothiocyanate. This is then reacted with 3-aminophenylacetic acid to form the final product.

Scientific Research Applications

N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide has been extensively studied for its role in treating cystic fibrosis. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of ions across cell membranes. This inhibition leads to increased hydration of the airway surface liquid, which can help to improve lung function in individuals with cystic fibrosis.

properties

IUPAC Name

N-[3-[(3-chloro-4-fluorophenyl)carbamothioylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3OS/c1-9(21)18-10-3-2-4-11(7-10)19-15(22)20-12-5-6-14(17)13(16)8-12/h2-8H,1H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVVGAIQERIIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(3-chloro-4-fluorophenyl)carbamothioylamino]phenyl]acetamide

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